Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(4-cyanophenyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is known for its unique structure, which includes a furan ring substituted with a cyanophenyl group and a carboxylate ester. This compound is used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Methyl 5-(4-cyanophenyl)furan-2-carboxylate, also known as 5-(4-cyanophenyl)furan-2-carboxylic acid methyl ester, is a chemical compound with the empirical formula C13H9NO3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the production of large quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Ammonia or primary amines under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(4-aminophenyl)furan-2-carboxylate.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 5-(4-cyanophenyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-bromopyridine-3-carboxylate
- Methyl indole-5-carboxylate
Comparison: Methyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHTAUZNSVTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584600 | |
Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-75-2 | |
Record name | Methyl 5-(4-cyanophenyl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834884-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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